molecular formula C13H14N2O2 B4814460 N-(12-OXAZOL-3-YL)-4-PHENYLBUTANAMIDE

N-(12-OXAZOL-3-YL)-4-PHENYLBUTANAMIDE

Cat. No.: B4814460
M. Wt: 230.26 g/mol
InChI Key: HAORXXHAIOQCGR-UHFFFAOYSA-N
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Description

N-(12-OXAZOL-3-YL)-4-PHENYLBUTANAMIDE: is a synthetic organic compound that features an oxazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(12-OXAZOL-3-YL)-4-PHENYLBUTANAMIDE typically involves the reaction of an oxazole derivative with a phenylbutanamide precursor. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(12-OXAZOL-3-YL)-4-PHENYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Chemistry: N-(12-OXAZOL-3-YL)-4-PHENYLBUTANAMIDE is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases like cancer and infections.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of N-(12-OXAZOL-3-YL)-4-PHENYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenyl group play crucial roles in binding to these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • N-(5-Methyl-1,2-oxazol-3-yl)acetamide
  • 3-(1,2-Oxazol-3-yl)propanoic acid
  • Phenyl N-(1,2-oxazol-3-yl)carbamate

Comparison: N-(12-OXAZOL-3-YL)-4-PHENYLBUTANAMIDE stands out due to its unique combination of an oxazole ring and a phenylbutanamide moiety. This structure provides distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the phenyl group enhances its ability to interact with hydrophobic pockets in enzymes, making it a more potent inhibitor in certain biological assays.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(14-12-9-10-17-15-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAORXXHAIOQCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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